ethyl (2-methoxy-4-{(E)-[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2-methoxy-4-{(E)-[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetate is a complex organic compound with a unique structure that includes methoxyphenyl and thioxotetrahydropyrimidinylidene groups
Preparation Methods
The synthesis of ethyl (2-methoxy-4-{(E)-[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thioxotetrahydropyrimidinylidene core: This can be achieved through a condensation reaction between a suitable aldehyde and a thiourea derivative under acidic conditions.
Introduction of the methoxyphenyl group: This step involves the reaction of the intermediate with a methoxyphenyl compound, often through a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the intermediate with ethyl acetate under basic conditions to form the desired product.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
Ethyl (2-methoxy-4-{(E)-[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles such as amines or thiols replace the methoxy group, forming new derivatives.
Scientific Research Applications
Ethyl (2-methoxy-4-{(E)-[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ethyl (2-methoxy-4-{(E)-[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Ethyl (2-methoxy-4-{(E)-[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetate can be compared with similar compounds such as:
Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate: This compound has a similar methoxyphenyl group but differs in the core structure.
2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate: This compound shares the methoxyphenyl group but has different functional groups and reactivity.
Properties
Molecular Formula |
C23H22N2O7S |
---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
ethyl 2-[2-methoxy-4-[(E)-[1-(4-methoxyphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]phenoxy]acetate |
InChI |
InChI=1S/C23H22N2O7S/c1-4-31-20(26)13-32-18-10-5-14(12-19(18)30-3)11-17-21(27)24-23(33)25(22(17)28)15-6-8-16(29-2)9-7-15/h5-12H,4,13H2,1-3H3,(H,24,27,33)/b17-11+ |
InChI Key |
BPOAKGZGRJKDBQ-GZTJUZNOSA-N |
Isomeric SMILES |
CCOC(=O)COC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=S)N(C2=O)C3=CC=C(C=C3)OC)OC |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)C=C2C(=O)NC(=S)N(C2=O)C3=CC=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.